1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2103396-94-5
VCID: VC3385709
InChI: InChI=1S/C12H13BrN2.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H
SMILES: CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl
Molecular Formula: C12H14BrClN2
Molecular Weight: 301.61 g/mol

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride

CAS No.: 2103396-94-5

Cat. No.: VC3385709

Molecular Formula: C12H14BrClN2

Molecular Weight: 301.61 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride - 2103396-94-5

Specification

CAS No. 2103396-94-5
Molecular Formula C12H14BrClN2
Molecular Weight 301.61 g/mol
IUPAC Name 1-benzyl-4-bromo-3,5-dimethylpyrazole;hydrochloride
Standard InChI InChI=1S/C12H13BrN2.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H
Standard InChI Key BWENNMABGYEQAD-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl
Canonical SMILES CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a heterocyclic organic compound belonging to the pyrazole class. The parent compound (without the hydrochloride) is identified in chemical databases with the following identifiers:

  • IUPAC Name: 1-benzyl-4-bromo-3,5-dimethylpyrazole

  • CAS Registry Number: 51108-53-3

  • Molecular Formula: C₁₂H₁₃BrN₂ (for the free base)

  • Alternative Names: 1H-pyrazole, 4-bromo-3,5-dimethyl-1-(phenylmethyl)-, hydrochloride

The hydrochloride salt has distinct chemical properties while maintaining the core structural elements of the parent compound.

Structural Characteristics

The compound consists of a pyrazole ring with specific substitutions:

  • A benzyl group attached to the N1 position of the pyrazole ring

  • A bromine atom at the C4 position

  • Methyl groups at the C3 and C5 positions

  • A hydrochloride salt formation

The molecular structure features a five-membered pyrazole ring containing two nitrogen atoms in adjacent positions, creating the characteristic 1,2-diazole arrangement. The benzyl group provides aromatic character, while the bromine atom serves as a potential reactive site for further functionalization.

Molecular Properties

The parent compound (1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole) has the following key properties:

  • Molecular Weight: 265.15 g/mol (for the free base)

  • InChI: InChI=1S/C12H13BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

  • InChIKey: ROPFJPYTHVCUJW-UHFFFAOYSA-N

  • SMILES Notation: CC1=C(C(=NN1CC2=CC=CC=C2)C)Br

The hydrochloride salt would have an increased molecular weight due to the addition of HCl to the structure.

Physical and Chemical Properties

Stability and Reactivity

According to safety data, the compound is:

  • Stable under recommended storage conditions and pressures

  • Reactive with strong oxidizing agents

  • Potentially hazardous when decomposed, producing carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides

The presence of the bromine atom at the C4 position makes this compound potentially valuable for further chemical modifications through various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are common in heterocyclic chemistry.

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